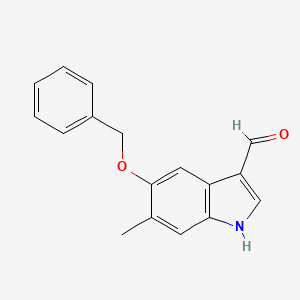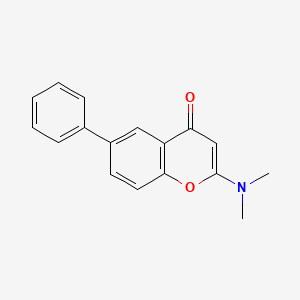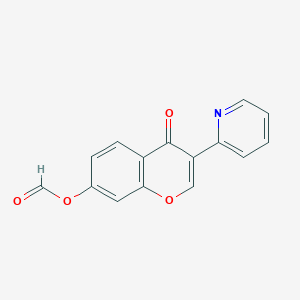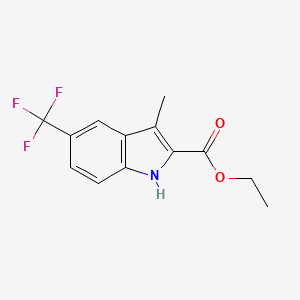
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 5-position, a methyl group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions
Preparation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Formylation: The formylation at the 3-position can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating reagent such as DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 5-(Benzyloxy)-6-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-(Benzyloxy)-6-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzyloxy)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carbaldehyde: Lacks the benzyloxy group at the 5-position.
5-(Benzyloxy)-6-methyl-1H-indole: Lacks the aldehyde group at the 3-position.
Uniqueness
5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyloxy and methyl groups can influence its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |
Clave InChI |
GYCDKDBEGNWKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[(4-Methoxyphenyl)methyl]-1-(naphthalen-2-yl)methanimine](/img/structure/B15064703.png)






![tert-Butyl (1-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)ethyl)carbamate](/img/structure/B15064748.png)
![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)



